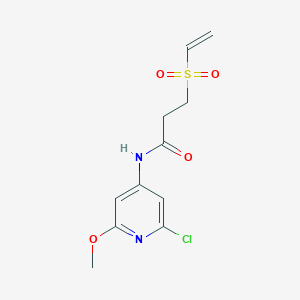

![molecular formula C10H17Cl B2673887 1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287280-70-8](/img/structure/B2673887.png)

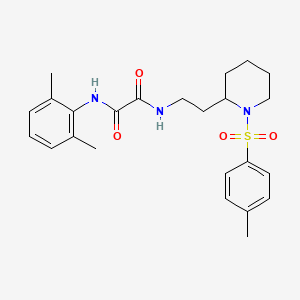

1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[1.1.1]pentanes (BCPs) are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design .

Synthesis Analysis

The synthesis of BCPs can be achieved by various methods. One such method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . Another method involves the triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .Molecular Structure Analysis

BCPs only contain carbon-hydrogen bonds and carbon-carbon single bonds. The carbon atoms are joined in a ring . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis

BCPs can undergo a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Physical And Chemical Properties Analysis

BCPs can impart physicochemical benefits on drug candidates. They are known to improve properties such as hydrophilicity and aqueous solubility .未来方向

There has been a resurgent interest in the chemistry of BCPs, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . Future research may focus on the development of alternative reactivity modes that harness their unique properties to access new regions of chemical space .

属性

IUPAC Name |

1-butyl-3-(chloromethyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-2-3-4-9-5-10(6-9,7-9)8-11/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQNLWQOEXAKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC12CC(C1)(C2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)

![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)

![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)